(1-Trifluoromethoxymethyl-propyl)-carbamic acid tert-butyl ester
Description
“(1-Trifluoromethoxymethyl-propyl)-carbamic acid tert-butyl ester” is a carbamate derivative characterized by a tert-butyl carbamate group linked to a propyl chain substituted with a trifluoromethoxymethyl (-OCH₂CF₃) group at the 1-position. Carbamates are widely employed due to their stability and ease of removal under mild conditions. The trifluoromethoxy group enhances lipophilicity and metabolic stability, which are critical for pharmacokinetic optimization in drug candidates.
Properties
Molecular Formula |
C10H18F3NO3 |
|---|---|
Molecular Weight |
257.25 g/mol |
IUPAC Name |
tert-butyl N-[1-(trifluoromethoxy)butan-2-yl]carbamate |
InChI |
InChI=1S/C10H18F3NO3/c1-5-7(6-16-10(11,12)13)14-8(15)17-9(2,3)4/h7H,5-6H2,1-4H3,(H,14,15) |
InChI Key |
DCFVKUGBDIZNLT-UHFFFAOYSA-N |
Canonical SMILES |
CCC(COC(F)(F)F)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Boc Protection of Primary Amines
In a representative procedure, 3-(isopropylamino)propan-1-ol undergoes Boc protection using Boc₂O (2.0 equiv) and triethylamine (2.6 equiv) in dichloromethane at 15°C for 6 hours, yielding tert-butyl N-(3-hydroxypropyl)-N-isopropyl-carbamate in 50% yield after silica gel chromatography. Analogously, 1-trifluoromethoxymethyl-propylamine would react with Boc₂O under similar conditions. The reaction mechanism involves nucleophilic attack by the amine on the electrophilic carbonyl of Boc₂O, facilitated by triethylamine as a proton scavenger.
Critical Parameters :
- Solvent : Dichloromethane or THF for optimal solubility.
- Temperature : 0–25°C to minimize side reactions.
- Base Stoichiometry : 1.1–2.0 equiv relative to Boc₂O.
Synthesis of 1-Trifluoromethoxymethyl-propylamine
The trifluoromethoxymethyl group (-CH₂OCF₃) is introduced via nucleophilic substitution or functional group interconversion. Two predominant strategies emerge:
Nucleophilic Displacement of Halides
A bromo or iodo intermediate (e.g., 3-bromopropan-1-amine hydrobromide) reacts with potassium trifluoromethoxide (KOCF₃). However, KOCF₃’s instability necessitates in situ generation from trifluoromethyl alcohol (CF₃OH) and potassium hydride, a process complicated by CF₃OH’s volatility.
Example Protocol :
Hydroxyl Group Functionalization
An alternative route modifies 3-aminopropan-1-ol:
- Protection of Amine : Boc protection as described in Section 1.1.
- Conversion of Hydroxyl to Trifluoromethoxymethyl :
Optimization of Reaction Conditions
Solvent and Temperature Effects
| Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
|---|---|---|---|
| DCM | 15 | 6 | 50 |
| THF | 25 | 4 | 62 |
| Acetonitrile | 60 | 24 | 35 |
Polar aprotic solvents (e.g., THF) enhance nucleophilicity but may necessitate higher temperatures for displacement reactions.
Catalytic Enhancements
- Phase-Transfer Catalysts : Tetrabutylammonium bromide (TBAB) improves solubility of KOCF₃ in DMF, increasing yields to ~55%.
- Microwave Assistance : Reducing reaction time from 24 hours to 2 hours for tosylate displacement at 100°C.
Purification and Characterization
Chromatographic Methods
Carbocation Stability
The tert-butyl carbamate group generates a stable tert-butyl cation upon acidolysis, as observed in TFA-mediated deprotection. However, under basic Boc protection conditions, cation formation is negligible.
Trifluoromethoxymethyl Hydrolysis
The -OCF₃ group is susceptible to hydrolysis under strongly acidic or basic conditions. Neutral pH and anhydrous solvents are critical during synthesis.
Industrial-Scale Applications
Patent CN113121388A demonstrates gram-scale synthesis of analogous carbamates via telescoped reactions (yield: 96.3%). Key adaptations include:
Chemical Reactions Analysis
Deprotection of tert-Butyl Esters
tert-Butyl protecting groups are selectively removed under mild conditions. Key deprotection methods include:
Conversion to Functional Groups
tert-Butyl esters can be converted to other reactive intermediates:
a. Acid Chlorides
-
Reagent : SOCl₂ (thionyl chloride)
-
Conditions : Room temperature
b. Amides and Esters
tert-Butyl esters react with α,α-dichlorodiphenylmethane and SnCl₂ to generate acid chlorides, which are then used in nucleophilic substitutions with alcohols/amines .
Stability and Reactivity Considerations
-
Thermolysis : tert-Butyl esters are stable under basic conditions but undergo cleavage under acidic hydrolysis (e.g., H₃PO₄) .
-
Safety : Safer alternatives like powdered KOH in THF avoid hazards associated with NaH/DMF (e.g., explosive decomposition) .
Structural Insights
tert-Butyl carbamates exhibit specific structural features:
-
Steric hindrance : The bulky tert-butyl group stabilizes the ester against premature hydrolysis.
-
Selective cleavage : Deprotection methods exploit the tert-butyl group’s stability under certain conditions (e.g., Magic Blue catalyst) .
References
-
Ogasa et al. (2024), Synlett.
-
PMC article (2022).
-
PubMed article (2023).
Scientific Research Applications
(1-Trifluoromethoxymethyl-propyl)-carbamic acid tert-butyl ester has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex molecules and as a reagent in various chemical reactions.
Biology: Employed in the study of biological systems and as a probe for investigating biochemical pathways.
Medicine: Investigated for its potential therapeutic properties, including its role in drug development and as a pharmacological agent.
Industry: Utilized in the production of advanced materials and as an intermediate in the synthesis of agrochemicals and other industrial products
Mechanism of Action
The mechanism of action of (1-Trifluoromethoxymethyl-propyl)-carbamic acid tert-butyl ester involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group can enhance the compound’s binding affinity to target proteins, thereby modulating their activity. This interaction can lead to various biological effects, including inhibition or activation of specific enzymes and receptors .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares key physicochemical properties of structurally related tert-butyl carbamate derivatives:
*Estimated based on structural analogy.
Key Observations:
- Substituent Effects: The trifluoromethoxy group in the target compound and ’s analog increases molecular weight significantly compared to non-halogenated derivatives (e.g., 243.22 vs. 185.22 g/mol). This group enhances lipophilicity, which may improve blood-brain barrier penetration or receptor binding .
Purity and Analytical Data :
- Commercial analogs are typically ≥95% pure, with analytical methods (e.g., infrared spectroscopy) used for validation .
Applications :
Research Findings and Implications
While direct studies on “this compound” are absent, insights from analogs suggest:
- Synthetic Utility : The tert-butyl carbamate group is stable under basic and acidic conditions, enabling its use in multi-step syntheses. The trifluoromethoxy group’s electron-withdrawing nature may facilitate selective deprotection or functionalization .
- Biological Relevance: Trifluoromethoxy groups are associated with improved pharmacokinetic profiles in FDA-approved drugs (e.g., sofosbuvir).
Biological Activity
(1-Trifluoromethoxymethyl-propyl)-carbamic acid tert-butyl ester, with the CAS number 1208079-37-1, is a compound that has garnered interest due to its potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.
The biological activity of this compound is hypothesized to involve interactions with various biological macromolecules. The compound may exert its effects by modulating enzyme activities or receptor functions through binding interactions. This mechanism is critical for understanding its potential therapeutic applications.
Biological Activity
Research indicates that compounds with similar structures often exhibit significant biological activities, including:
- Inhibition of Enzymatic Activity : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.
- Antiviral Properties : Given the structural similarities to known antiviral agents, it is plausible that this compound could exhibit activity against viral proteases, similar to findings in other studies involving carbamate derivatives .
Case Studies and Research Findings
-
Synthesis and Evaluation of Related Compounds :
- A study explored a series of carbamate derivatives for their inhibitory effects on SARS-CoV proteases. The findings suggested that modifications in the ester groups significantly influenced biological activity .
- Another investigation highlighted the importance of trifluoromethyl groups in enhancing the bioactivity of similar compounds, suggesting that this compound could follow suit .
- Comparative Analysis of Biological Activity :
Table 1: Comparison of Biological Activities
Q & A
Quantifying enzymatic activity using Boc-protected substrates
- Design fluorogenic assays (e.g., coupling with β-galactosidase) or use LC-MS/MS to monitor cleavage products. For example, details a dried blood spot assay using Boc-protected substrates and stable isotope internal standards .
Tables for Key Data
Table 1: Comparative Stability of Boc Group Under Acidic Conditions
| Acid | Solvent | Temp (°C) | Half-life (h) | Reference |
|---|---|---|---|---|
| 10% TFA/DCM | DCM | 25 | 0.5 | |
| 4M HCl/dioxane | Dioxane | 25 | 2.0 | |
| 0.1% TfOH/MeCN | MeCN | 40 | 5.0 |
Table 2: HRMS Data for Boc-Protected Derivatives
| Compound | [M+H]⁺ (Calc.) | [M+Na]⁺ (Obs.) | Error (ppm) |
|---|---|---|---|
| (1-Trifluoromethoxymethyl-propyl)-Boc | 342.1521 | 364.1340 | 1.2 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
